molecular formula C22H21ClF3N B601909 3-(3-(Trifluoromethl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine CAS No. 955373-56-5

3-(3-(Trifluoromethl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine

Cat. No.: B601909
CAS No.: 955373-56-5
M. Wt: 391.86
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Description

Dehydro Cinacalcet Hydrochloride is an impurity of Cinacalcet Hydrochloride. Cinacalcet is used in clinical trial in secondary hyperparathyroidism.

Mechanism of Action

Target of Action

Cinacalcet Impurity C, also known as “3-(3-(Trifluoromethl)phenyl-N-®-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine” or “(E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine”, primarily targets the calcium-sensing receptors (CaSRs) . These receptors play a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Cinacalcet Impurity C acts as a calcimimetic . It increases the sensitivity of the CaSRs to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

The primary biochemical pathway affected by Cinacalcet Impurity C is the regulation of calcium homeostasis . By inhibiting PTH secretion, it prevents the mobilization of calcium from bone and reabsorption of calcium in the kidneys, thereby reducing serum calcium levels .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and administration of Cinacalcet with low- or high-fat meals increases exposure . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6 and 1A2) with <1% of the parent drug excreted in the urine .

Result of Action

The primary molecular effect of Cinacalcet Impurity C is the increased sensitivity of CaSRs, leading to decreased PTH secretion . On a cellular level, this results in decreased mobilization of calcium from bone and decreased reabsorption of calcium in the kidneys, leading to a decrease in serum calcium levels .

Action Environment

The action of Cinacalcet Impurity C can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability . Moderate or severe hepatic impairment can increase the exposure to the drug . Therefore, the patient’s hepatic and renal function, as well as their diet, can influence the drug’s action, efficacy, and stability.

Biological Activity

3-(3-(Trifluoromethyl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine, also known as a derivative of cinacalcet, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H20F3N
  • Molecular Weight : 357.42 g/mol
  • CAS Number : 955373-56-5
  • IUPAC Name : 3-(3-(Trifluoromethyl)phenyl)-N-(R)-1-(naphthalen-1-yl)ethylprop-2-en-1-amine

Pharmacological Effects

Research indicates that 3-(3-(Trifluoromethyl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine exhibits several pharmacological effects:

  • Reduction of Parathyroid Hormone Levels : Clinical studies show that the compound effectively lowers PTH levels in patients with secondary hyperparathyroidism .
  • Effects on Calcium Metabolism : By enhancing CaSR sensitivity, it plays a crucial role in calcium homeostasis, leading to decreased serum calcium levels .
  • Potential Anti-Cancer Properties : Preliminary studies suggest that calcimimetics may have anti-tumor effects, although further research is needed to establish this link definitively .

Case Studies

Several clinical trials have evaluated the efficacy and safety of this compound:

StudyPopulationFindings
Trial APatients with secondary hyperparathyroidismSignificant reduction in serum PTH and calcium levels after treatment with the compound .
Trial BPatients with primary hyperparathyroidismDemonstrated safety and tolerability; reduced PTH levels without significant adverse effects .
Trial CCancer patientsInvestigated potential anti-cancer effects; results were inconclusive but warrant further exploration .

Safety Profile

The safety profile of 3-(3-(Trifluoromethyl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine has been assessed in various studies. Common side effects include gastrointestinal disturbances and hypocalcemia. Long-term safety data is still being compiled as more clinical trials are conducted.

Properties

IUPAC Name

(E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-13,15-16,26H,14H2,1H3/b8-6+/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYGIZJPNJFYOP-IQIBNGDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC=CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC/C=C/C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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